
2-bromo-2,2-difluoro-N,N-dimethylacetamide
Overview
Description
2-bromo-2,2-difluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6BrF2NO It is characterized by the presence of bromine and fluorine atoms attached to an acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of 2,2-difluoro-N,N-dimethylacetamide with a brominating agent. One common method is the bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominating agent is added slowly to the reaction mixture to control the rate of reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2,2-difluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form 2,2-difluoro-N,N-dimethylacetamide.
Oxidation: Oxidative reactions can lead to the formation of different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include 2,2-difluoro-N,N-dimethylacetamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 2,2-difluoro-N,N-dimethylacetamide.
Oxidation: Products vary depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
1.1. Pharmaceutical Intermediates
BDFA is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorinated groups into organic molecules is particularly valuable. For example, it has been employed in the synthesis of fluoroalkylated amines and other biologically active compounds, which often exhibit enhanced metabolic stability and bioactivity due to fluorination .
1.2. Agrochemical Synthesis
In agrochemistry, BDFA serves as a precursor for the development of new herbicides and pesticides. The incorporation of fluorine into agrochemical structures can significantly improve their efficacy and selectivity while reducing toxicity to non-target organisms . The compound's reactivity allows for straightforward modifications to create a variety of agrochemical agents.
2.1. Nucleophilic Substitution Reactions
BDFA participates in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new amides or ethers. This reaction pathway is crucial for generating diverse chemical entities from a single precursor .
2.2. Radical Reactions
The compound can also engage in radical reactions, facilitating the formation of complex molecular architectures through radical coupling processes. This aspect is particularly useful in synthesizing polymers and advanced materials with tailored properties .
3.1. Synthesis of Fluorinated Compounds
A study demonstrated the use of BDFA in a radical-anion relay mechanism for fluoroalkylative alkylsulfonylation of alkenes, achieving moderate to high yields of desired products with significant chemoselectivity . This showcases BDFA's potential as a key reagent in developing novel fluorinated compounds.
3.2. Development of Agrochemicals
Research highlighted BDFA's role in synthesizing new herbicides that exhibit improved selectivity against target weeds while minimizing environmental impact . The fluorinated structure enhances the binding affinity to plant receptors, leading to more effective herbicidal action.
Mechanism of Action
The mechanism of action of 2-bromo-2,2-difluoro-N,N-dimethylacetamide involves its interaction with nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the acetamide structure .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethylacetamide: Similar structure but lacks the fluorine atoms.
Ethyl bromodifluoroacetate: Contains a similar bromodifluoro group but has an ethyl ester instead of an acetamide.
2,2-difluoro-N,N-dimethylacetamide: Lacks the bromine atom.
Uniqueness
2-bromo-2,2-difluoro-N,N-dimethylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Biological Activity
Chemical Structure and Properties
2-bromo-2,2-difluoro-N,N-dimethylacetamide (CAS No: 95776-69-5) is an organic compound characterized by its molecular formula . The structure includes a bromine atom and two fluorine atoms attached to an acetamide backbone, which contributes to its unique reactivity and potential biological applications.
Synthesis and Chemical Reactions
Synthesis Methods
The synthesis of this compound typically involves bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing reagent. This process is generally conducted in inert solvents like dichloromethane or chloroform at controlled temperatures to optimize yield and minimize by-products.
Chemical Reactivity
The compound exhibits significant reactivity due to the presence of the bromine atom, which can be displaced by various nucleophiles. This allows for a range of chemical transformations, including:
- Nucleophilic Substitution: The bromine atom can be replaced by hydroxide, alkoxide, or amine groups.
- Reduction: Can yield 2,2-difluoro-N,N-dimethylacetamide.
- Oxidation: May produce different derivatives depending on the oxidizing agent used.
The biological activity of this compound is primarily attributed to its interaction with nucleophiles and electrophiles. The reactive bromine atom facilitates its engagement with various biomolecules, potentially leading to modifications that influence biological pathways. The fluorine atoms enhance the compound's stability and reactivity profile.
Case Studies and Experimental Evidence
Research has indicated that compounds with similar structures exhibit varying degrees of biological activity. For instance, studies on N,N-dimethylacetamide (DMAC), a related compound, have shown potential hepatotoxic effects and reproductive toxicity in animal models. These findings suggest that this compound may also present risks associated with exposure .
Table 1: Summary of Biological Effects Observed in Related Compounds
Compound | Biological Effect | Study Reference |
---|---|---|
N,N-Dimethylacetamide | Hepatotoxicity in mice | Mastrangelo et al., 1993 |
N,N-Dimethylacetamide | Reproductive toxicity in rats | OECD Report |
2-Bromo-2,2-Difluoro-DMAC | Potential for nucleophilic interactions | Benchchem Research |
Toxicological Profile
The toxicological assessment of similar compounds indicates that exposure can lead to adverse effects. For example:
- Acute Toxicity: DMAC shows harmful effects via dermal and inhalation routes with LD50 values indicating significant toxicity levels .
- Chronic Exposure: Long-term studies reveal potential carcinogenic effects; however, specific data on this compound remains limited and warrants further investigation.
Applications in Medicine and Industry
The compound is being explored for its potential applications as a pharmaceutical intermediate or active ingredient due to its unique chemical properties. Its role in synthesizing specialty chemicals highlights its importance in industrial applications as well .
Properties
IUPAC Name |
2-bromo-2,2-difluoro-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYXKWACJEHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)(F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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